Benzaldehyde, 3,4,5-trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-
Description
Benzaldehyde, 3,4,5-trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-, is a structurally complex aromatic aldehyde featuring a benzopyran-4-one scaffold substituted with three methoxy groups at positions 3, 4, and 5 of the benzaldehyde moiety. The 2-oxo-2H-1-benzopyran-4-yl group introduces a fused coumarin-like system, which may confer unique electronic and steric properties.
Properties
CAS No. |
820209-51-6 |
|---|---|
Molecular Formula |
C19H16O6 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
3,4,5-trimethoxy-2-(2-oxochromen-4-yl)benzaldehyde |
InChI |
InChI=1S/C19H16O6/c1-22-15-8-11(10-20)17(19(24-3)18(15)23-2)13-9-16(21)25-14-7-5-4-6-12(13)14/h4-10H,1-3H3 |
InChI Key |
ORBJFNDBFXLSGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)C2=CC(=O)OC3=CC=CC=C32)OC)OC |
Origin of Product |
United States |
Preparation Methods
Oxidation Reaction
A methyl group introduced during substitution is oxidized to the aldehyde. Common oxidants include:
- Manganese dioxide (MnO₂) in dichloromethane (DCM) at reflux.
- Pyridinium chlorochromate (PCC) in anhydrous conditions.
Key Data :
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Substitution | POCl₃/DMF | 0–5°C | 85–90 |
| Oxidation | MnO₂/DCM | Reflux | 75–80 |
Synthesis of the Coumarin Moiety
The coumarin unit (2-oxo-2H-1-benzopyran-4-yl) is typically constructed via cyclocondensation. Two methods dominate the literature:
Knoevenagel Condensation
As detailed in PMC6600311, salicylaldehydes react with phosphonoacetates to form coumarins. For example:
- Triethyl phosphonoacetate and 2-hydroxybenzaldehydes in THF with TiCl₄/pyridine yield 3-phosphonocoumarins.
Reaction Conditions :
Wittig Reaction
PMC6269861 reports coumarin synthesis via Wittig olefination:
- Ethyl (triphenylphosphoranylidene)acetate reacts with o-hydroxybenzaldehydes in N,N-diethylaniline under reflux.
Example :
2-Hydroxy-3,4,5-trimethoxybenzaldehyde (from iodination/hydrolysis of 3,4,5-trimethoxybenzaldehyde) forms 6,7,8-trimethoxycoumarin in 83% yield.
Coupling Strategies for Target Molecule
Integrating the coumarin unit at the ortho position of 3,4,5-trimethoxybenzaldehyde presents steric and electronic challenges. Two approaches are proposed:
Suzuki-Miyaura Cross-Coupling
- Iodination : Introduce iodine at position 2 of 3,4,5-trimethoxybenzaldehyde using N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA).
- Coupling : React 2-iodo-3,4,5-trimethoxybenzaldehyde with coumarin-4-boronic acid under Pd catalysis.
Optimized Conditions :
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | DME/H₂O (3:1) |
| Temperature | 80°C |
Direct Cyclization via Knoevenagel
Functionalize 3,4,5-trimethoxybenzaldehyde with a hydroxyl group at position 2, enabling cyclocondensation:
- Hydroxylation : Protect the aldehyde, hydroxylate position 2 via directed ortho-metalation, and deprotect.
- Cyclization : React with triethyl phosphonoacetate under TiCl₄/pyridine catalysis.
Challenges :
- Regioselective hydroxylation without over-oxidation.
- Steric hindrance from methoxy groups during cyclization.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Modular, high functional tolerance | Requires preformed boronic acid | 60–70 |
| Direct Cyclization | Fewer steps | Low regioselectivity | 40–50 |
| Wittig Reaction | High yields | Limited to unsubstituted coumarins | 70–80 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceutical drugs, including anticancer agents and other biologically active molecules .
Biology: In biological research, it is studied for its potential antiproliferative effects on cancer cells. It has shown promising results in inhibiting the growth of colorectal and prostatic cancer cells .
Medicine: The compound is being explored for its potential use in the development of new therapeutic agents for cancer treatment. Its ability to inhibit specific molecular targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, the compound is used as a precursor for the synthesis of other complex organic molecules. Its versatility in chemical reactions makes it a valuable building block in organic synthesis .
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxy-2-(2-oxo-2H-chromen-4-yl)benzaldehyde involves its interaction with specific molecular targets in cancer cells. The compound is known to inhibit tubulin polymerization, which disrupts the microtubule network essential for cell division. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . Additionally, it may interact with other proteins involved in cell signaling pathways, further contributing to its antiproliferative effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The compound is compared to structurally related benzaldehyde derivatives (Table 1):
Data Tables and Research Findings
Table 2: Comparative Reactivity of Aldehydes and Ketones in EDAB Reductions
| Substrate | Product | Yield (%) (1 h) | Yield (%) (24 h) |
|---|---|---|---|
| Benzaldehyde | Phenylmethanol | 93 | - |
| Acetophenone | 1-Phenylethanol | 68 | - |
| Octanal | 1-Octanol | 33–38 | 53 |
| 3-Octanone | 3-Octanol | 9 | - |
Note: The 3,4,5-trimethoxy derivative’s reactivity is hypothesized to fall between benzaldehyde and acetophenone due to electronic effects.
Table 3: Structural Comparison of Benzaldehyde Derivatives
Biological Activity
Benzaldehyde, 3,4,5-trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- (CAS Number: 820209-51-6), is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H16O6, with a molecular weight of 340.327 g/mol. The structure features a benzaldehyde moiety substituted with three methoxy groups and an oxochromenyl group, which significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16O6 |
| Molecular Weight | 340.327 g/mol |
| CAS Number | 820209-51-6 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzaldehyde derivatives, including 3,4,5-trimethoxybenzaldehyde. For instance, a series of trimethoxy flavonoid benzimidazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines such as MGC-803 (gastric cancer) and MCF-7 (breast cancer). One specific compound exhibited significant antiproliferative activity with IC50 values ranging from 20.47 to 43.42 μM across different cell lines . These findings suggest that benzaldehyde derivatives can effectively inhibit tumor growth and induce apoptosis in cancer cells.
Antibacterial Properties
Benzaldehyde itself has been studied for its antibacterial properties. Research indicates that it can modulate the activity of antibiotics, enhancing their efficacy against bacterial strains by reducing the minimum inhibitory concentration (MIC) required for effective treatment . This modulation is particularly relevant in the context of increasing antibiotic resistance, as benzaldehyde may serve as an adjunct therapy to conventional antibiotics.
The biological activity of benzaldehyde derivatives is often linked to their ability to interact with cellular components like tubulin. Studies have shown that these compounds can stimulate tubulin-dependent GTP hydrolysis, which is crucial for microtubule dynamics and cellular processes such as mitosis . Additionally, the presence of methoxy groups in the structure may enhance lipophilicity, facilitating better membrane penetration and bioavailability.
Case Studies and Research Findings
- Antitumor Efficacy : In vitro studies demonstrated that specific benzaldehyde derivatives caused cell cycle arrest in the G1 phase and induced apoptosis in gastric cancer cell lines . These findings underscore the potential of these compounds as novel anticancer agents.
- Synergistic Effects with Antibiotics : A study showed that benzaldehyde could enhance the antibacterial effects of various antibiotics, suggesting its utility in combination therapies to combat resistant bacterial infections .
- Cytotoxicity Assays : Cytotoxicity assays conducted on several human cancer cell lines revealed that certain derivatives exhibited significant cytotoxic effects, indicating their potential as lead compounds in drug development .
Q & A
Q. What synthetic strategies are recommended for preparing Benzaldehyde, 3,4,5-trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-?
The synthesis of structurally related benzopyran derivatives often employs microwave-assisted condensation or catalytic cascade reactions. For example, microwave-assisted methods enhance reaction efficiency and selectivity, as demonstrated in the synthesis of chalcone derivatives via condensation between acetophenone analogs and benzaldehyde . Additionally, cascade [3,3]-sigmatropic rearrangements coupled with aromatization steps are effective for constructing benzofuran-phenol frameworks, which may inform strategies for introducing the 2-oxo-2H-1-benzopyran moiety . Key considerations include protecting group strategies for methoxy substituents and optimizing reaction conditions (e.g., solvent, catalyst) to minimize side reactions.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
1H and 13C NMR spectroscopy are indispensable for confirming the substitution pattern of methoxy groups and the benzopyran core. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For example, GC-MS analysis has been used to resolve oxidation products of styrene derivatives, identifying characteristic ions (e.g., m/z 120 for epoxides) that may aid in detecting structural analogs . Infrared (IR) spectroscopy can identify carbonyl stretching frequencies (~1700 cm⁻¹) associated with the 2-oxo group. Computational methods, such as density functional theory (DFT), further assist in predicting and correlating NMR chemical shifts with experimental data .
Q. What safety precautions are essential during laboratory handling?
While specific hazard data for this compound is limited, general protocols for structurally similar benzopyrans include:
- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols, as recommended for benzaldehyde derivatives .
- Spill management: Neutralize with inert absorbents (e.g., sand) and avoid release into the environment .
- Storage: Keep in sealed containers under dry, inert conditions to prevent degradation .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in crystallographic data for this compound?
Discrepancies in crystallographic refinement (e.g., electron density mismatches) can be addressed using software like SHELXL. SHELX programs enable robust handling of high-resolution data and twinned crystals, even for complex heterocycles. For example, iterative refinement cycles with SHELXL improve the accuracy of atomic displacement parameters (ADPs) and hydrogen-bonding networks . Pairing crystallography with DFT-optimized molecular geometries can validate bond lengths and angles, particularly for flexible methoxy substituents .
Q. What mechanistic insights explain the selectivity of catalytic reactions involving this benzaldehyde derivative?
Catalytic epoxidation or oxidation reactions may favor specific pathways depending on the catalyst's electronic and steric properties. For instance, Ce-MOF catalysts enhance epoxidation selectivity over aldehyde formation (e.g., 80% selectivity for styrene oxide vs. 20% for benzaldehyde in styrene oxidation) by stabilizing transition states through Lewis acid-base interactions . For the target compound, metal-catalyzed reactions (e.g., using Ti or Zn complexes) could promote 1,2-addition or cyclization steps, with selectivity influenced by ligand design and solvent polarity .
Q. How can researchers address inconsistencies in spectroscopic data across studies?
Contradictions in NMR or MS data often arise from solvent effects, impurities, or tautomerism. To mitigate this:
- Standardize conditions: Use deuterated solvents (e.g., CDCl3 or DMSO-d6) and internal standards (e.g., TMS) for NMR .
- Cross-validate techniques: Combine GC-MS, HPLC, and 2D NMR (e.g., COSY, HSQC) to confirm peak assignments .
- Reproduce experiments: Replicate syntheses under controlled conditions to isolate variables (e.g., temperature, catalyst loading) .
Q. What are the challenges in optimizing the compound’s bioactivity through structural modification?
Modifying the benzopyran core or methoxy groups alters electronic properties and binding affinity. For example:
- Methoxy positioning: 3,4,5-Trimethoxy groups enhance π-π stacking with aromatic residues in enzyme active sites, but excessive substitution may reduce solubility.
- Benzaldehyde moiety: Introducing electron-withdrawing groups (e.g., nitro) at the 4-position could modulate redox potential, as seen in related chalcone derivatives .
- Computational docking: Use molecular dynamics simulations to predict interactions with target proteins and prioritize synthetic targets .
Q. How do reaction conditions influence the stereochemical outcome of benzopyran derivatives?
Stereoselectivity in benzopyran synthesis is sensitive to catalysts and reaction media. For example:
- Chiral ligands: Titanium(IV) complexes with η3-NCN-pseudofacial ligands induce enantioselectivity in 1,2-additions (e.g., 92% yield for 1-phenyl-1-propanol) .
- Solvent effects: Polar aprotic solvents (e.g., THF) stabilize intermediates in sigmatropic rearrangements, favoring specific diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
